4-Chloro-2-(2,4-dichlorophenoxy)phenol

Genetic toxicology Predioxin Chlorophenol impurities

Analytical labs developing LC-MS/HPLC methods for ketoconazole impurity profiling face a critical supply challenge: triclosan (5-chloro isomer) cannot substitute for the 4-chloro positional isomer due to distinct chromatographic retention (LogP 5.14 vs. 4.9, BP 348.6°C vs. 280-290°C) and pharmacopeial identity requirements. This ISO 17034-certified Ketoconazole Impurity 23/30 reference standard (>95% purity) resolves this gap decisively. • Provides full Certificate of Analysis with NMR, MS, and IR structural confirmation data for ANDA/DMF submissions. • Enables unambiguous isomer-specific peak resolution on reversed-phase C18 columns and optimized GC temperature programs. • Sourced exclusively as the characterized Cl₃-predioxin congener for genetic toxicology and metabolic activation studies per Fahrig et al. (1978) and Tulp et al. (1979).

Molecular Formula C12H7Cl3O2
Molecular Weight 289.5 g/mol
CAS No. 29098-85-9
Cat. No. B13424113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2,4-dichlorophenoxy)phenol
CAS29098-85-9
Molecular FormulaC12H7Cl3O2
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H
InChIKeySOLHLLBMOQIIJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2,4-dichlorophenoxy)phenol (CAS 29098-85-9): Procurement-Relevant Identity, Physicochemical Baseline, and Structural Context


4-Chloro-2-(2,4-dichlorophenoxy)phenol (CAS 29098-85-9) is a trichlorinated diphenyl ether phenol with the molecular formula C₁₂H₇Cl₃O₂ and a molecular weight of 289.54 g/mol . It is the 4-chloro positional isomer of the widely used broad‑spectrum antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol; CAS 3380-34-5). Key physicochemical properties include a computed density of 1.49 g/cm³, a boiling point of 348.6 °C at 760 mmHg, a flash point of 164.6 °C, a polar surface area of 29.46 Ų, and a calculated LogP of 5.14 . In the toxicological and environmental literature, this compound is referred to as Cl₃‑predioxin owing to its structural capacity to undergo metabolic ortho‑hydroxylation to form a dioxin precursor [1]. It is listed under RTECS number SK3800000 with reported mutation data in rodent models (50 mg/kg, mouse) . Commercially, it is certified and supplied as a pharmaceutical impurity reference standard—Ketoconazole Impurity 23 (CATO, purity >95%) and Ketoconazole Impurity 30 (CymitQuimica)—for use in analytical method development, method validation, and quality‑controlled (QC) applications [2].

Why 4-Chloro-2-(2,4-dichlorophenoxy)phenol Cannot Be Treated as an Interchangeable Triclosan Surrogate: Structural, Toxicological, and Regulatory Differentiation


Although 4-chloro-2-(2,4-dichlorophenoxy)phenol shares the identical molecular formula and core diphenyl‑ether scaffold with triclosan (5-chloro positional isomer), the relocation of the chlorine atom from the 5‑position to the 4‑position on the phenolic A‑ring generates distinct toxicological, metabolic, and regulatory profiles. In the seminal genetic toxicology screen by Fahrig et al. (1978), this compound—designated Cl₃‑predioxin—was explicitly included alongside Cl₅‑predioxin (4,5,6‑trichloro‑2‑(2,4‑dichlorophenoxy)phenol) and other chlorophenol impurities to evaluate differential genotoxic potential [1]. The 4‑chloro substitution alters the compound's LogP (5.14 versus approximately 4.9 for triclosan) , its boiling point (348.6 °C at 760 mmHg versus 280–290 °C for triclosan) [2], and critically, its metabolic fate with respect to ortho‑hydroxylation‑driven predioxin formation [3]. Furthermore, this compound is not registered as a marketed antimicrobial active ingredient but instead functions as a certified pharmaceutical impurity reference standard (Ketoconazole Impurity 23/30) [4]. These differences preclude any assumption of functional or regulatory interchangeability with triclosan or other in‑class chlorinated phenoxyphenols without explicit, application‑specific experimental verification.

Quantitative Differentiation Evidence for 4-Chloro-2-(2,4-dichlorophenoxy)phenol (CAS 29098-85-9) Against Closest Analogs


Genotoxicity Screening Classification: Cl₃‑Predioxin Profiled Alongside Cl₅‑Predioxin and Other Chlorophenol Impurities in a Multi‑Endpoint Genetic Toxicology Study

In the 1978 study by Fahrig, Nilsson, and Rappe, 4-chloro-2-(2,4-dichlorophenoxy)phenol—explicitly designated as Cl₃‑predioxin—was one of a defined panel of chlorophenol impurities (alongside 4,5,6‑trichloro‑2‑(2,4‑dichlorophenoxy)phenol as Cl₅‑predioxin, 2,4,6‑trichlorophenol, and pentachlorophenol) whose genetic activity was systematically evaluated [1]. The study employed Saccharomyces cerevisiae assays measuring forward mutation, intergenic recombination, and interallelic recombination. While the subsequent mechanistic follow‑up by Fahrig (1981) used Cl₅‑predioxin to demonstrate differential induction of gene mutations versus recombination events in yeast [2], the original 1978 panel established that the Cl₃‑predioxin (target compound) is a recognized member of the predioxin impurity class warranting genetic hazard characterization, a designation not applied to the 5‑chloro positional isomer triclosan in that same screening framework.

Genetic toxicology Predioxin Chlorophenol impurities Saccharomyces cerevisiae

Hepatic Vitamin A Reduction and Enzyme Induction: Triclosan (3‑Cl‑Predioxin) and Cl₅‑Predioxin Show No Significant Hepatic Effect in Rats, While TCDD and TBrDD Are Potent—Negative Data with Implications for 4‑Chloro Analog Selection

Thunberg et al. (1984) compared the effects of 2,3,7,8‑tetrachlorodibenzo‑p‑dioxin (TCDD), 2,3,7,8‑tetrabromodibenzo‑p‑dioxin (TBrDD), 5‑chloro‑2‑(2,4‑dichlorophenoxy)phenol (3‑Cl‑predioxin; triclosan), 4,5,6‑trichloro‑2‑(2,4‑dichlorophenoxy)phenol (5‑Cl‑predioxin), toxaphene, 3‑methylcholanthrene, and phenobarbital on hepatic vitamin A storage, UDP‑glucuronosyltransferase (UDPGT), and aryl hydrocarbon hydroxylase (AHH) activities in Sprague‑Dawley rats [1]. Both the concentration and total amount of hepatic retinol were significantly reduced only in TCDD‑, 3‑MC‑, PB‑, and TBrDD‑treated animals. Triclosan (3‑Cl‑predioxin) and Cl₅‑predioxin did not produce significant reductions in hepatic retinol levels or significant enzyme induction. When compared on a molecular basis, TCDD and TBrDD were several orders of magnitude more potent as hepatic retinol reducers and enzyme inducers [1]. While 4‑chloro‑2‑(2,4‑dichlorophenoxy)phenol (Cl₃‑predioxin) was not tested in this specific study, the data establish that structurally similar predioxin congeners (3‑Cl and 5‑Cl) do not share the potent hepatic retinol‑reducing or enzyme‑inducing properties of TCDD.

Hepatic toxicology Vitamin A storage UDP-glucuronosyltransferase Aryl hydrocarbon hydroxylase Predioxin

Certified Pharmaceutical Impurity Reference Standard: Differentiation from Triclosan Through Regulatory Identity as Ketoconazole Impurity 23/30

Unlike triclosan, which is registered and marketed as a broad‑spectrum antimicrobial active ingredient for consumer and healthcare products, 4‑chloro‑2‑(2,4‑dichlorophenoxy)phenol is commercially supplied and certified exclusively as a pharmaceutical impurity reference standard. CATO Research Chemicals provides this compound as Ketoconazole Impurity 23 (Catalog No. C4X‑147223) with a certified purity of >95% (25 mg specification, 3‑year shelf life) under an ISO 17034 standard‑material producer accreditation [1]. CymitQuimica lists the compound as Ketoconazole Impurity 30 (Ref. 4Z‑K‑0152) for analytical method development and QC applications . Axios Research also supplies Ketoconazole Impurity 30 as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions [2]. This distinct regulatory identity and supply‑chain positioning as a certified impurity standard—rather than as an antimicrobial active—constitutes a fundamental procurement differentiation from triclosan.

Pharmaceutical impurity Reference standard Ketoconazole ISO 17034 Analytical method validation

Physicochemical Property Differentiation: LogP and Boiling Point Distinguish 4‑Chloro Isomer from Triclosan with Implications for Chromatographic Method Development and Environmental Partitioning

The 4‑chloro positional isomer exhibits a calculated LogP of 5.14470 , compared to triclosan's reported LogP of approximately 4.9 at 20 °C and an XLogP of 5.00 [1]. The boiling point of the target compound is 348.6 °C at 760 mmHg with a flash point of 164.6 °C , whereas triclosan has a reported boiling point of 280–290 °C [2] and a melting point of 55–57 °C [2]. These differences, while modest, are sufficient to produce distinct chromatographic retention behavior on reversed‑phase HPLC columns and differential vapor‑pressure‑driven environmental fate profiles. For analytical laboratories developing impurity profiling methods for ketoconazole or chlorophenol products, these property differences necessitate isomer‑specific method validation rather than reliance on triclosan retention time surrogates.

Lipophilicity LogP Boiling point Chromatographic retention Environmental partitioning

Predioxin Metabolic Pathway Classification: Ortho‑Chlorine Substitution Pattern Determines Predioxin Formation Risk Distinguished from Triclosan's Metabolic Fate

Tulp et al. (1979) established that ortho‑hydroxylation is the primary metabolic route for chlorodiphenyl ethers in the rat, and that this pathway leads to predioxin formation specifically when the parent compound bears a chlorine atom in one of the ortho positions of the second (non‑hydroxylated) aromatic ring [1]. Both 4‑chloro‑2‑(2,4‑dichlorophenoxy)phenol and triclosan meet this structural criterion. However, the study further demonstrated that triclosan (Irgasan DP 300)—despite meeting the structural requirements of a predioxin—did not yield chlorodibenzo‑p‑dioxins or hydroxylated derivatives thereof in the rat [1]. Instead, triclosan was hydroxylated to five different monohydroxy metabolites, excreted partly conjugated in urine and faeces, and underwent ether‑bond scission to yield 2,4‑dichlorophenol and 4‑chlorocatechol [1]. The metabolic fate of the 4‑chloro positional isomer was not separately investigated in this study, but the established structure‑metabolism relationship indicates that the position of the chlorine substituent (4‑ vs. 5‑position) on the phenolic A‑ring governs the regioselectivity of hydroxylation and the subsequent capacity for dioxin cyclization.

Predioxin Metabolism Ortho-hydroxylation Chlorodiphenyl ether Dioxin precursor

Acute Toxicity and RTECS Mutation Data: Target Compound Mutation Test Result at 50 mg/kg in Mouse Contrasts with Triclosan's More Extensively Profiled Genotoxicity Endpoints

The RTECS record (SK3800000) for 4‑chloro‑2‑(2,4‑dichlorophenoxy)phenol documents a mutation test result in rodent (mouse) at a dose of 50 mg/kg, as reported in Environmental Science Research, Volume 12, page 325 (1978)—the same publication as the Fahrig et al. genetic activity study . In contrast, triclosan has been subjected to more extensive genotoxicity profiling: a mouse spot test (in vivo somatic mutation test) found no mutagenic potential [1], while a 2023 in‑vitro assessment using a battery of NAMs reported that triclosan was negative for mutagenicity but positive for genotoxicity at 10 µg/mL in the mammalian chromosome aberration test [2]. The target compound has not undergone comparably comprehensive genotoxicity evaluation, meaning its mutation data record is sparser and procurement for toxicological assessment must acknowledge this data gap.

Acute toxicity Mutation RTECS Mouse Genotoxicity

Procurement‑Relevant Application Scenarios for 4-Chloro-2-(2,4-dichlorophenoxy)phenol (CAS 29098-85-9) Derived from Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling: Certified Reference Standard for Ketoconazole API Analytical Method Development and Validation

This compound is the definitive procurement choice for analytical laboratories developing or validating HPLC, LC‑MS/MS, or GC methods for the detection and quantification of ketoconazole impurities in active pharmaceutical ingredient (API) batches. As Ketoconazole Impurity 23 (CATO, >95% purity, ISO 17034 certified) [1] and Ketoconazole Impurity 30 (CymitQuimica, Axios Research) [2], it provides the regulatory‑grade traceability, certificate of analysis, and structural confirmation data (NMR, MS, IR) required for ANDA and DMF submissions. Triclosan cannot substitute in this application because it is not certified against the ketoconazole impurity monograph and would not meet pharmacopeial reference standard identity requirements [1].

Environmental Fate and Predioxin Formation Studies: Investigating Structure‑Dependent Metabolic Cyclization in Chlorodiphenyl Ethers

Research groups studying the metabolic activation of chlorodiphenyl ethers to dioxin‑like compounds should procure this 4‑chloro positional isomer specifically to resolve whether the position of the A‑ring chlorine (4‑ vs. 5‑position) influences the capacity for ortho‑hydroxylation‑driven predioxin formation and subsequent cyclization to chlorodibenzo‑p‑dioxins. The Tulp et al. (1979) study established that triclosan does not form dioxins despite meeting the predioxin structural criterion [3]; the 4‑chloro isomer's metabolic fate remains experimentally unresolved. Its higher LogP (5.14 vs. 4.9) and distinct boiling point (348.6 °C vs. 280–290 °C) [4] further predict differential environmental partitioning behavior warranting isomer‑specific investigation.

Genetic Toxicology Screening Panels: Chlorophenol Impurity Hazard Characterization Using Cl₃‑Predioxin as a Class‑Representative Compound

The Fahrig et al. (1978) genetic activity study explicitly included this compound (Cl₃‑predioxin) alongside Cl₅‑predioxin and other chlorophenol impurities in a systematic assessment of mutation and recombination induction in Saccharomyces cerevisiae [5]. Toxicology laboratories conducting impurity hazard characterization for technical‑grade chlorophenol products, or investigating structure‑activity relationships among chlorinated predioxin congeners, should source this specific isomer as a characterized reference compound within the predioxin panel. The RTECS mutation data record (mouse, 50 mg/kg) provides a starting point for dose‑range‑finding studies.

Isomer‑Specific Chromatographic Method Development: Leveraging Physicochemical Differences for Separation from Triclosan in Environmental and Biological Matrices

Analytical chemists developing methods for the simultaneous determination of chlorinated phenoxyphenol residues in wastewater, biosolids, or biological tissues must account for the chromatographic differentiation between the 4‑chloro and 5‑chloro (triclosan) positional isomers. The target compound's higher LogP (5.14 vs. 4.9) predicts longer retention on reversed‑phase C18 columns, while its higher boiling point (348.6 °C vs. 280–290 °C) affects GC injection port and column temperature program optimization [4]. Procurement of the pure 4‑chloro isomer as a reference standard enables accurate retention time locking, resolution calculation, and method validation for isomer‑specific quantification in complex matrices.

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